6-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multistep process. One common method starts with the reaction of quinoline-6-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the triazolothiadiazole core . The isopropyl group is introduced through alkylation reactions using appropriate alkylating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Quinoline Derivatives: Compounds with quinoline moieties also show antimicrobial and anticancer properties.
Uniqueness
3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both quinoline and triazolothiadiazole rings, which confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C15H13N5S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-propan-2-yl-6-quinolin-6-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H13N5S/c1-9(2)13-17-18-15-20(13)19-14(21-15)11-5-6-12-10(8-11)4-3-7-16-12/h3-9H,1-2H3 |
InChI Key |
RJWYICBKGNEIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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